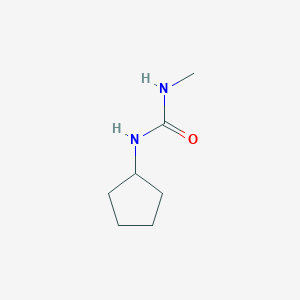![molecular formula C20H20N2O4 B3685913 [(4-Phenylcyclohexylidene)amino] 2-methyl-3-nitrobenzoate](/img/structure/B3685913.png)
[(4-Phenylcyclohexylidene)amino] 2-methyl-3-nitrobenzoate
Overview
Description
[(4-Phenylcyclohexylidene)amino] 2-methyl-3-nitrobenzoate is a complex organic compound with a unique structure that combines a phenylcyclohexylidene group with a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylcyclohexylidene)amino] 2-methyl-3-nitrobenzoate typically involves a multi-step process. The initial step often includes the preparation of the 4-phenylcyclohexylidene intermediate, which is then reacted with 2-methyl-3-nitrobenzoic acid under specific conditions to form the final product. Common reagents used in this synthesis include organic solvents, catalysts, and protective groups to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenylcyclohexylidene)amino] 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups to the phenyl ring.
Scientific Research Applications
[(4-Phenylcyclohexylidene)amino] 2-methyl-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Phenylcyclohexylidene)amino] 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenylcyclohexylidene moiety can interact with hydrophobic regions of biomolecules. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
[(4-Phenylcyclohexylidene)amino] 2-methyl-3-nitrobenzoate can be compared with similar compounds such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2,3-Dimethoxy and 3-acetoxy-2-methyl benzamides: Noted for their antioxidant and antibacterial activities.
3(5)-Substituted Pyrazoles: Recognized for their unique structural properties and chemical reactivity.
Properties
IUPAC Name |
[(4-phenylcyclohexylidene)amino] 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14-18(8-5-9-19(14)22(24)25)20(23)26-21-17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-9,16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCDENOIFUMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)ON=C2CCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B3685833.png)
![ethyl 4-methyl-2-{[(1-naphthoylamino)carbonothioyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3685839.png)
![N-[(4-bromophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3685842.png)
![(5E)-5-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3685849.png)

![N~1~-[3-(ACETYLAMINO)PHENYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE](/img/structure/B3685857.png)


![2,4-dichloro-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B3685886.png)
![1-allyl-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3685894.png)
![3-methyl-N-[(3-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3685895.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenylacetamide)](/img/structure/B3685901.png)

![3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea](/img/structure/B3685918.png)
